1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 5334-54-3
Cat. No.: VC12003201
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5334-54-3 |
|---|---|
| Molecular Formula | C7H8N4O |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-9-11(6)2/h3-4H,1-2H3 |
| Standard InChI Key | PVQKQWMEXZGTMR-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C(C1=O)C=NN2C |
| Canonical SMILES | CN1C=NC2=C(C1=O)C=NN2C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidine core substituted with methyl groups at the 1- and 5-positions and a ketone at the 4-position. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 5334-54-3 |
| IUPAC Name | 1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one |
| Molecular Formula | |
| Molecular Weight | 164.16 g/mol |
| SMILES | CN1C=NC2=C(C1=O)C=NN2C |
| InChI Key | PVQKQWMEXZGTMR-UHFFFAOYSA-N |
The planar bicyclic system facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, influencing bioavailability.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra of related pyrazolo[3,4-d]pyrimidines typically show distinct signals for methyl protons () and aromatic protons () . Mass spectrometry (MS) analysis of the parent ion at confirms molecular weight.
Synthesis and Structural Modifications
General Synthetic Routes
While no explicit synthesis for 1,5-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is documented, analogous pyrazolo[3,4-d]pyrimidines are synthesized via cyclocondensation reactions. A representative approach involves:
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Precursor Preparation: Reacting 5-amino-1-methylpyrazole with dimethyl acetylenedicarboxylate to form a pyrazolo[3,4-d]pyrimidine intermediate.
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Functionalization: Introducing methyl groups via alkylation or employing protecting groups like tert-butoxycarbonyl (Boc) to control regioselectivity .
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Cyclization: Acid- or base-mediated cyclization under reflux conditions to yield the fused ring system .
Green synthesis methods, such as microwave-assisted reactions, have recently been explored to improve yields and reduce reaction times .
Structural Analogs and Activity Trends
Modifications at the 2- and 7-positions of the pyrazolo[3,4-d]pyrimidine scaffold significantly impact biological activity. For example:
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Anti-RSV Activity: Pyrazolo[1,5-a]pyrimidine derivatives with piperidine substituents exhibit EC values below 1 nM against respiratory syncytial virus (RSV) .
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Anticancer Potential: Introduction of aryl sulfonamide groups at the 7-position enhances EGFR tyrosine kinase inhibition, with IC values as low as 0.034 μM .
Comparative Analysis with Related Compounds
The methyl groups in 1,5-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one enhance metabolic stability compared to hydroxylated analogs like allopurinol, potentially extending half-life.
Future Directions and Challenges
Optimization Strategies
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Solubility Enhancement: Incorporating polar groups (e.g., morpholine, PEG chains) at the 7-position could improve aqueous solubility without compromising activity .
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Targeted Delivery: Nanoparticle-based formulations may mitigate off-target effects observed in broad-spectrum TKIs .
Unanswered Questions
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Metabolic Pathways: Cytochrome P450 interactions and metabolite identification require thorough pharmacokinetic profiling.
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In Vivo Efficacy: Preclinical studies in animal models are essential to validate antitumor and antiviral effects.
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